Apoptone
Overview
Description
Apoptone, also known as HE3235, is an orally bioavailable synthetic analogue of 3β-androstanediol . It is active in rodent models of prostate and breast cancer . It is a second-generation antitumor agent that causes apoptosis (cell death) .
Synthesis Analysis
Apoptone is a synthetic analogue of 3β-androstanediol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular weight of Apoptone is 316.48 and its chemical formula is C21H32O2 . It contains an Alkyne group .Chemical Reactions Analysis
Apoptone is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Apoptone is a synthetic analogue of 3β-androstanediol . It is orally bioavailable . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Ahlem et al. (2012) conducted a comprehensive study on Apoptone's pharmacology, pharmacokinetics, and metabolism, highlighting its activity in rodent models of prostate and breast cancer. This research was pivotal in advancing Apoptone into Phase IIa clinical trials for early- and late-stage prostate cancer. The study involved characterizing interactions with nuclear hormone receptors and P450, as well as evaluating pharmacokinetics and metabolite profiles in various animals, including rats, dogs, and monkeys. The safety studies indicated a substantial margin of safety for clinical use, identifying potential toxicities at superpharmacological exposures (Ahlem et al., 2012).
In the broader context of apoptosis research, several studies provide insights into mechanisms and pathways relevant to Apoptone's function. Griffith and Lynch (1998) explored the system involving TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, which are of interest due to their potential roles in cancer therapy (Griffith & Lynch, 1998).
Kerr, Wyllie, and Currie (1972) proposed the term apoptosis for a mechanism of controlled cell deletion, playing a role opposite to mitosis in regulating animal cell populations. This fundamental research laid the groundwork for understanding processes like Apoptone-induced apoptosis in cancer treatment (Kerr, Wyllie, & Currie, 1972).
Wong (2011) discussed the role of apoptosis in cancer pathogenesis and treatment, highlighting its importance in understanding the mechanism of Apoptone's action in cancer therapy (Wong, 2011).
Kinloch et al. (1999) reviewed the pharmacology of apoptosis, focusing on the therapeutic potential arising from the development of pro- and anti-apoptotic drugs, which is relevant to the application of Apoptone in cancer treatment (Kinloch, Mark Treherne, Furness, & Hajimohamadreza, 1999).
Future Directions
properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZOYFIHQCBN-JRRMKBMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171418 | |
Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1). | |
Record name | Apoptone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Apoptone | |
CAS RN |
183387-50-0 | |
Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HE 3235 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoptone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOPTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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